tert-Butyl (4-amino-3-methylphenyl)carbamate
Overview
Description
tert-Butyl (4-amino-3-methylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-amino-3-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl (4-amino-3-methylphenyl)carbamate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxy-3-methylphenylcarbamate
- tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate
- tert-Butyl (3-methylphenyl)carbamate
Uniqueness
tert-Butyl (4-amino-3-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Biological Activity
Introduction
Tert-butyl (4-amino-3-methylphenyl)carbamate, a member of the carbamate class, is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H18N2O2
- Molecular Weight : 218.29 g/mol
The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, particularly acetylcholinesterase (AChE), leading to inhibition or modulation of their activity. This mechanism is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's disease .
- Protecting Group in Synthesis : In peptide synthesis, this compound serves as a protecting group for amines, facilitating selective protection and deprotection during the synthesis of peptides and proteins.
Inhibition of Acetylcholinesterase (AChE)
Research indicates that this compound exhibits significant inhibitory effects on AChE. In vitro studies have shown that the compound can effectively inhibit AChE activity, which is essential for managing conditions like Alzheimer's disease. The inhibition mechanism involves the carbamate moiety undergoing decarbamoylation to release an active amine form that binds to AChE .
Neuroprotective Effects
Studies have demonstrated that derivatives of this compound can exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity. For instance, compounds structurally related to this compound have shown the ability to reduce oxidative stress and inflammatory responses in neuronal cell cultures exposed to Aβ . This property suggests potential applications in treating neurodegenerative diseases.
Study 1: AChE Inhibition
In a study assessing various phenolic derivatives, this compound demonstrated an IC50 value indicative of moderate AChE inhibition. The results were compared against established drugs like rivastigmine, highlighting its potential as a therapeutic agent .
Study 2: Neuroprotection Against Aβ
In vitro studies using astrocyte cell cultures treated with Aβ revealed that compounds similar to this compound could mitigate cell death by reducing levels of inflammatory cytokines such as TNF-α. This suggests a protective role against neuroinflammation induced by Aβ aggregation .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl(4-hydroxyphenyl)carbamate | Hydroxyl group instead of amino | Exhibits different solubility and reactivity |
Tert-butyl(3-amino-4-methoxyphenyl)carbamate | Different position of amino and methoxy groups | May have distinct biological activities |
Tert-butyl(2-amino-5-methylphenyl)carbamate | Methyl substitution on phenyl ring | Variation in steric hindrance affecting reactivity |
This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.
Properties
IUPAC Name |
tert-butyl N-(4-amino-3-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHWTGFGABIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514887 | |
Record name | tert-Butyl (4-amino-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325953-41-1 | |
Record name | tert-Butyl (4-amino-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 325953-41-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.